molecular formula C12H4Cl6O B1216623 2,2'3,4',6,6'-Hexachloro-4-biphenylol CAS No. 153505-86-3

2,2'3,4',6,6'-Hexachloro-4-biphenylol

Cat. No.: B1216623
CAS No.: 153505-86-3
M. Wt: 376.9 g/mol
InChI Key: CTRVPKRXJXIHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'3,4',6,6'-Hexachloro-4-biphenylol is a hydroxylated metabolite of polychlorinated biphenyls (PCBs), which are persistent environmental pollutants. This compound is of significant research value for investigating the mechanisms of PCB developmental neurotoxicity. Hydroxylated PCB metabolites like this one are studied for their role in disrupting cellular calcium signaling through the sensitization of ryanodine receptors (RyRs), a key mechanism implicated in the adverse neurodevelopmental effects of PCBs . Research into such metabolites is crucial for understanding how PCB exposure can lead to the generation of reactive oxygen species and cause disruptions in cellular homeostasis . Furthermore, this compound serves as an important analytical standard in environmental and toxicological studies. Scientists use it to identify and quantify PCB metabolites in biological samples, helping to elucidate metabolic activation pathways of parent PCBs and their tissue-specific distribution . The study of these metabolites provides insights into the toxicological profile of PCBs beyond that of the parent compounds, including their potential to cross the placental barrier and contribute to fetal exposure . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

153505-86-3

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

2,3,5-trichloro-4-(2,4,6-trichlorophenyl)phenol

InChI

InChI=1S/C12H4Cl6O/c13-4-1-5(14)9(6(15)2-4)10-7(16)3-8(19)11(17)12(10)18/h1-3,19H

InChI Key

CTRVPKRXJXIHDV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)C2=C(C=C(C(=C2Cl)Cl)O)Cl)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=C(C=C(C(=C2Cl)Cl)O)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The biological and environmental behavior of OH-PCBs is highly dependent on chlorine substitution patterns. Below is a comparative analysis with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Chlorine Substitution Positions Hydroxyl Group Position Key Characteristics
2,2',3,4',6,6'-Hexachloro-4-biphenylol 145413-90-7 C₁₂H₄Cl₆O 376.878 2, 2', 3, 4', 6, 6' 4 Metabolite of PCB 136; endocrine activity suspected
2,2',3,3',6,6'-Hexachloro-4-biphenylol 74443-60-0 C₁₂H₄Cl₆O 373.839 2, 2', 3, 3', 6, 6' 4 Major metabolite of PCB 136 in human liver microsomes; structurally distinct due to 3,3'-Cl positions
2,2',5,5'-Tetrachloro-4-biphenylol 51274-68-1 C₁₂H₆Cl₄O 308.0 2, 2', 5, 5' 4 Lower chlorination reduces environmental persistence; used in PCB degradation studies
PCB 153 (2,2',4,4',5,5'-Hexachlorobiphenyl) 35065-27-1 C₁₂H₄Cl₆ 360.87 2, 2', 4, 4', 5, 5' None Non-hydroxylated PCB; high environmental prevalence; resistant to metabolism
PCB 155 (2,2',4,4',6,6'-Hexachlorobiphenyl) 33979-03-2 C₁₂H₄Cl₆ 360.87 2, 2', 4, 4', 6, 6' None Not detected in environmental or biological samples; minimal commercial use

Physicochemical and Toxicological Differences

  • Metabolic Pathways : Unlike PCB 153, which is resistant to metabolism, PCB 136 undergoes hepatic metabolism to produce hydroxylated derivatives like 2,2',3,4',6,6'-Hexachloro-4-biphenylol, which may exhibit estrogenic or thyroid-disrupting activity .
  • Environmental Persistence : The tetrachloro analog (2,2',5,5'-Tetrachloro-4-biphenylol) is less persistent than hexachloro derivatives due to fewer chlorine atoms, but its hydroxyl group may enhance degradation susceptibility .

Research Findings and Data Gaps

  • Analytical Challenges : Differentiation between hydroxylated PCB isomers (e.g., 2,2',3,4',6,6' vs. 2,2',3,3',6,6') requires advanced chromatographic techniques due to nearly identical molecular weights .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2,2',3,4',6,6'-Hexachloro-4-biphenylol in environmental matrices?

  • Methodology : Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is effective for trace-level detection. This technique provides high-resolution mass accuracy (e.g., m/z 373.8386 for C₁₂H₄Cl₆O) and structural confirmation via isotopic patterns .
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges is advised for isolating chlorinated biphenylols from complex matrices like stormwater runoff .

Q. How is 2,2',3,4',6,6'-Hexachloro-4-biphenylol synthesized for laboratory studies?

  • Synthesis Pathways : While direct synthesis protocols are not detailed in the evidence, analogous chlorinated biphenylols (e.g., methoxy derivatives) are synthesized via Ullmann coupling or nucleophilic aromatic substitution using polychlorinated biphenyl precursors and hydroxylation agents .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures separation from co-eluting congeners .

Advanced Research Questions

Q. What in vitro models are suitable for studying the metabolic fate of 2,2',3,4',6,6'-Hexachloro-4-biphenylol?

  • Experimental Design : Human liver microsomes are validated for studying phase I metabolism. For example, PCB 136 (a structural analog) is metabolized via arene oxide intermediates to hydroxylated products, identified using LC-MS and NMR .
  • Key Findings : Metabolism is congener-specific; non-planar structures with adjacent chlorines (e.g., 2,2',3,4',6,6'-substitution) resist enzymatic degradation, contributing to bioaccumulation .

Q. How do contradictions arise between environmental occurrence data and laboratory detection limits for this compound?

  • Data Analysis : PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl) is prevalent in environmental samples due to metabolic stability, whereas 2,2',3,4',6,6'-Hexachloro-4-biphenylol is rarely detected, likely due to rapid photodegradation or microbial transformation in natural settings .
  • Resolution : Use high-sensitivity tandem mass spectrometry (MS/MS) to differentiate low-abundance congeners and validate findings with isotope dilution techniques .

Q. What strategies are employed to identify hydroxylated metabolites of chlorinated biphenylols?

  • Metabolite Elucidation : Combine gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to enhance volatility. Nuclear magnetic resonance (NMR) spectroscopy resolves positional isomers, as demonstrated for 4'-chloro-3,4-biphenyldiol .
  • Case Study : Demethylation of methoxy intermediates (e.g., 4'-chloro-3-methoxy-4-biphenylol) confirms metabolic pathways via comparative MS fragmentation patterns .

Methodological Challenges

Q. What are the key challenges in quantifying 2,2',3,4',6,6'-Hexachloro-4-biphenylol in biological tissues?

  • Matrix Effects : Lipid-rich tissues require accelerated solvent extraction (ASE) with dichloromethane to recover lipophilic analytes. Correct for matrix suppression in LC-MS using internal standards (e.g., ¹³C-labeled analogs) .
  • Sensitivity Limits : Optimize collision energy in MS/MS to distinguish target ions from background noise, achieving detection limits <1 ng/g .

Q. How can researchers address discrepancies in reported toxicity data for chlorinated biphenylols?

  • Standardization : Adopt OECD guidelines for in vitro cytotoxicity assays (e.g., MTT assay) using HepG2 cells. Control for batch-to-batch variability in commercial microsomal preparations .
  • Data Validation : Cross-reference toxicity thresholds with structurally similar compounds (e.g., 2,4,6-trichlorophenol, H351 carcinogenicity classification) to infer mechanistic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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